molecular formula C18H14O2 B1615953 CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- CAS No. 56183-24-5

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

Cat. No.: B1615953
CAS No.: 56183-24-5
M. Wt: 262.3 g/mol
InChI Key: LMNSFGGRBHRGSN-QZTJIDSGSA-N
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Description

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- is a polycyclic aromatic hydrocarbon derivative. It is a trans-dihydrodiol form of chrysene, which is a known environmental pollutant and a potential carcinogen. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- can be synthesized from 5,6-chrysenequinone through a reaction with methylmagnesium iodide. This reaction yields the trans-racemic form of the diol . The diol can be further dehydrated thermally to produce 5,6-chrysenequinodimethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Studied for its potential carcinogenic properties and mechanisms of action.

    Industry: Used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- involves its interaction with various molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The compound’s reactivity is influenced by its polycyclic aromatic structure and the presence of hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- is unique due to its specific trans-dihydrodiol configuration, which influences its chemical reactivity and biological interactions. This compound serves as a valuable model for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.

Properties

IUPAC Name

(5R,6R)-5,6-dihydrochrysene-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNSFGGRBHRGSN-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204729
Record name Chrysene-5,6-diol, 5,6-dihydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56183-24-5
Record name Chrysene-5,6-diol, 5,6-dihydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056183245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene-5,6-diol, 5,6-dihydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 2
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 3
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 4
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 5
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Reactant of Route 6
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

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